Cas no 2158-02-3 (Morpholine-4-carboxamide)

Morpholine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- Morpholine-4-carboxamide
- 4-Morpholinecarboxamide
- 4-Morpholincarboxamid
- carbamyl morpholine
- F3307-0044
- Morpholin-4-carbamid
- morpholine-4-carboxylic acid amide
- N-morpholinecarboxamide
- NS00026910
- CS-0144907
- morpholinamide
- NSC-10542
- morpholine amide
- ZKWFSTHEYLJLEL-UHFFFAOYSA-N
- 2158-02-3
- NSC 10542
- EN300-44832
- AI3-61349
- SCHEMBL78979
- AT-159/40222951
- morpholino amide
- MFCD00085717
- EINECS 218-474-4
- AS-47545
- NSC10542
- morpholineamide
- A925120
- DTXSID10175930
- Z57474300
- AKOS000137387
- F14225
- VU0609701-1
- ALBB-023831
- DB-332448
-
- MDL: MFCD00085717
- Inchi: InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)
- InChI Key: ZKWFSTHEYLJLEL-UHFFFAOYSA-N
- SMILES: O=C(N1CCOCC1)N
Computed Properties
- Exact Mass: 130.07400
- Monoisotopic Mass: 130.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 55.6A^2
Experimental Properties
- Density: 1.216
- Boiling Point: 252.7°C at 760 mmHg
- Flash Point: 106.7°C
- Refractive Index: 1.504
- PSA: 55.56000
- LogP: 0.03550
Morpholine-4-carboxamide Security Information
- Storage Condition:Sealed in dry,2-8°C
Morpholine-4-carboxamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Morpholine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB414352-25 g |
Morpholine-4-carboxamide; . |
2158-02-3 | 25 g |
€807.00 | 2023-07-19 | ||
abcr | AB414352-5 g |
Morpholine-4-carboxamide; . |
2158-02-3 | 5 g |
€297.00 | 2023-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-354094-1g |
morpholine-4-carboxamide, |
2158-02-3 | 1g |
¥1564.00 | 2023-09-05 | ||
Enamine | EN300-44832-0.05g |
morpholine-4-carboxamide |
2158-02-3 | 95% | 0.05g |
$19.0 | 2023-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-354094-1 g |
morpholine-4-carboxamide, |
2158-02-3 | 1g |
¥1,564.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-354094A-5 g |
morpholine-4-carboxamide, |
2158-02-3 | 5g |
¥4,701.00 | 2023-07-11 | ||
Enamine | EN300-44832-2.5g |
morpholine-4-carboxamide |
2158-02-3 | 95% | 2.5g |
$88.0 | 2023-04-26 | |
Aaron | AR00BVU1-5g |
Morpholine-4-carboxamide |
2158-02-3 | 98% | 5g |
$207.00 | 2025-01-24 | |
abcr | AB414352-1g |
Morpholine-4-carboxamide; . |
2158-02-3 | 1g |
€142.00 | 2025-02-20 | ||
Ambeed | A334220-1g |
Morpholine-4-carboxamide |
2158-02-3 | 95% | 1g |
$49.0 | 2025-02-25 |
Morpholine-4-carboxamide Related Literature
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Marcus Baumann,Ian R. Baxendale,Steven V. Ley,Nikzad Nikbin,Christopher D. Smith Org. Biomol. Chem. 2008 6 1587
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Niu-niu Zhang,Zhi-yong Liu,Jie Liang,Yun-xiang Tang,Lu Qian,Ya-min Gao,Tian-yu Zhang,Ming Yan Med. Chem. Commun. 2018 9 1293
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Lise Baiget,Andrei S. Batsanov,Philip W. Dyer,Mark A. Fox,Martin J. Hanton,Judith A. K. Howard,Philip K. Lane,Sophia A. Solomon Dalton Trans. 2008 1043
-
Lata Tiwari,Varun Kumar,Bhuvesh Kumar,Dinesh Mahajan RSC Adv. 2018 8 21585
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Shridhar Bhat,Joong Sup Shim,Feiran Zhang,Curtis Robert Chong,Jun O. Liu Org. Biomol. Chem. 2012 10 2979
Additional information on Morpholine-4-carboxamide
Recent Advances in Morpholine-4-carboxamide (CAS: 2158-02-3) Research: A Comprehensive Review
Morpholine-4-carboxamide (CAS: 2158-02-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a key scaffold in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This research brief synthesizes the latest findings on Morpholine-4-carboxamide, highlighting its molecular mechanisms, therapeutic applications, and future directions.
One of the most notable advancements in this area is the identification of Morpholine-4-carboxamide derivatives as potent inhibitors of protein kinases, which play critical roles in cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of Morpholine-4-carboxamide exhibit high selectivity for PI3K and mTOR kinases, making them promising candidates for cancer therapy. The study utilized molecular docking and in vitro assays to validate the binding affinity and inhibitory effects of these compounds, paving the way for further preclinical evaluations.
In addition to its role in oncology, Morpholine-4-carboxamide has shown potential in addressing antimicrobial resistance. Researchers have synthesized novel derivatives with enhanced activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A recent paper in Bioorganic & Medicinal Chemistry Letters reported that Morpholine-4-carboxamide-based compounds disrupt bacterial cell wall synthesis by targeting essential enzymes, offering a new strategy to combat resistant infections. These findings underscore the compound's adaptability in addressing global health challenges.
Beyond its therapeutic applications, Morpholine-4-carboxamide has also been investigated for its role in chemical biology tools. For instance, a 2022 study in ACS Chemical Biology described the use of Morpholine-4-carboxamide as a versatile linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation. This innovative approach has opened new avenues for drug discovery, particularly in diseases where traditional small-molecule inhibitors have proven ineffective.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of Morpholine-4-carboxamide derivatives. Future research should focus on structure-activity relationship (SAR) studies to refine selectivity and reduce off-target effects. Collaborative efforts between academia and industry will be essential to translate these discoveries into clinically viable therapies.
In conclusion, Morpholine-4-carboxamide (CAS: 2158-02-3) continues to be a focal point in chemical biology and pharmaceutical research, with its diverse applications spanning oncology, antimicrobial therapy, and targeted protein degradation. The latest studies highlight its potential as a multifunctional scaffold, but further optimization and clinical validation are needed to fully realize its therapeutic promise.
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